Docosahexaenoic acid, 1,2,3-propanetriyl ester
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Overview
Description
Docosahexaenoic acid, 1,2,3-propanetriyl ester is a lipid compound produced by the esterification of docosahexaenoic acid with propylene glycol in the presence of a catalyst . This compound is known for its significant role in various biological and industrial applications, particularly in the study of fatty acid esters and their effects on intestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoic acid, 1,2,3-propanetriyl ester is synthesized through the esterification of docosahexaenoic acid with propylene glycol. The reaction typically requires a catalyst to facilitate the esterification process . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to maximize efficiency and minimize costs while maintaining the quality of the final product. The use of continuous reactors and advanced purification techniques ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoic acid, 1,2,3-propanetriyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced stability, bioavailability, and functional properties.
Scientific Research Applications
Docosahexaenoic acid, 1,2,3-propanetriyl ester has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of fatty acid esters and their interactions with other molecules . In biology, it is utilized to investigate the effects of fatty acid esters on cellular processes and metabolic pathways . In medicine, this compound is explored for its potential therapeutic benefits, including its role in reducing inflammation and improving cognitive function . Industrially, it is employed in the formulation of various products, such as dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of docosahexaenoic acid, 1,2,3-propanetriyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in lipid metabolism and signaling pathways . These interactions lead to changes in cellular processes, such as inflammation, oxidative stress, and energy homeostasis .
Comparison with Similar Compounds
Docosahexaenoic acid, 1,2,3-propanetriyl ester is unique compared to other similar compounds due to its specific structure and functional properties. Similar compounds include docosanoic acid, 1,2,3-propanetriyl ester , decanoic acid, 1,2,3-propanetriyl ester , and dodecanoic acid, 1,2,3-propanetriyl ester . These compounds share similar esterification patterns but differ in their fatty acid chain lengths and biological activities. The uniqueness of this compound lies in its high degree of unsaturation and its specific effects on cellular processes .
Properties
Molecular Formula |
C69H98O6 |
---|---|
Molecular Weight |
1023.5 g/mol |
IUPAC Name |
2,3-bis[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7+,11-8+,12-9+,19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+,46-43+,47-44+,48-45+,55-52+,56-53+,57-54+ |
InChI Key |
SOFMPBOQLPVEQZ-OWMASPSUSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC(OC(=O)CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC)COC(=O)CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
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